N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide
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Overview
Description
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide is an organic compound with a complex structure that includes a dimethylamino group, a ketone, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propanoic acid with 3-aminophenyl-2-methylbenzoate under specific conditions to form the desired product. The reaction conditions often require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-chlorobenzamide
- N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide
- N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-bromobenzamide
Uniqueness
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-4-5-10-17(14)19(23)20-16-9-6-8-15(13-16)11-12-18(22)21(2)3/h4-10,13H,11-12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQAYVVFTXJVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)CCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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